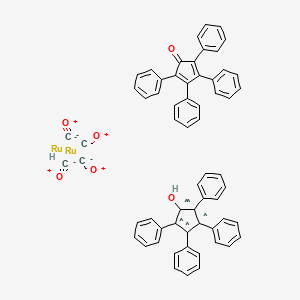
Diethyl (methylidyneammonio)methylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (methylidyneammonio)methylphosphonate is an organophosphorus compound with the molecular formula C5H13O3P. It is also known by other names such as diethyl methylphosphonate and phosphonic acid, methyl-, diethyl ester . This compound is characterized by its phosphonate group, which is a key functional group in many biologically active molecules and industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl (methylidyneammonio)methylphosphonate can be synthesized through various methods. One common method involves the reaction of diethyl phosphite with methyl iodide under basic conditions. The reaction proceeds as follows:
(C2H5O)2P(O)H+CH3I→(C2H5O)2P(O)CH3+HI
The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydroiodic acid formed during the reaction .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (methylidyneammonio)methylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethyl phosphonate.
Reduction: It can be reduced to form diethyl phosphine.
Substitution: It can undergo nucleophilic substitution reactions to form various phosphonate derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Diethyl phosphonate.
Reduction: Diethyl phosphine.
Substitution: Various phosphonate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl (methylidyneammonio)methylphosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl (methylidyneammonio)methylphosphonate involves its interaction with various molecular targets and pathways. The phosphonate group can mimic phosphate esters, allowing it to interact with enzymes and other proteins that recognize phosphate groups. This interaction can inhibit or modulate the activity of these enzymes, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl methylphosphonate: Similar in structure but lacks the methylidyneammonio group.
Diethyl cyanomethylphosphonate: Contains a cyanomethyl group instead of a methylidyneammonio group.
Uniqueness
Diethyl (methylidyneammonio)methylphosphonate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C6H13NO3P+ |
|---|---|
Peso molecular |
178.15 g/mol |
Nombre IUPAC |
diethoxyphosphorylmethyl(methylidyne)azanium |
InChI |
InChI=1S/C6H13NO3P/c1-4-9-11(8,6-7-3)10-5-2/h3H,4-6H2,1-2H3/q+1 |
Clave InChI |
KHSFIJHHECVGHL-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C[N+]#C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(2-hydroxy-1,2-diphenylethylidene)amino]benzamide](/img/structure/B12059014.png)









![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)
![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)


